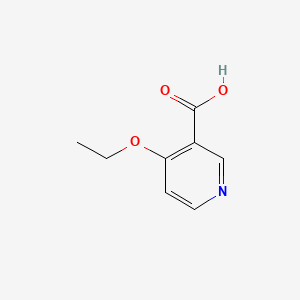

4-Ethoxynicotinic acid

Description

4-Ethoxynicotinic acid is a nicotinic acid derivative characterized by an ethoxy (-OCH₂CH₃) substituent at the 4-position of the pyridine ring and a carboxylic acid (-COOH) group at the 3-position. Nicotinic acid derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their bioactivity and versatility in chemical modifications .

Properties

IUPAC Name |

4-ethoxypyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-7-3-4-9-5-6(7)8(10)11/h3-5H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJROXNAIZAXDDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=NC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxynicotinic acid can be synthesized through several methods. One common approach involves the ethylation of nicotinic acid. This process typically requires the use of ethyl iodide or ethyl bromide as the ethylating agent, in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions .

Industrial Production Methods: On an industrial scale, the production of 4-ethoxynicotinic acid may involve the catalytic hydrogenation of ethyl nicotinate, followed by oxidation. This method is advantageous due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxynicotinic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Produces carboxylic acids.

Reduction: Produces alcohols or amines.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxynicotinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent.

Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxynicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in metabolic processes. For example, it may inhibit certain enzymes, leading to a decrease in the production of inflammatory mediators .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison based on substituent positions, synthesis pathways, and functional groups (Table 1).

Table 1: Structural and Functional Comparison of 4-Ethoxynicotinic Acid and Analogs

Key Findings from Comparative Analysis

Substituent Effects on Reactivity: The ethoxy group in 4-ethoxynicotinic acid likely provides moderate electron-donating effects compared to the electron-withdrawing chloro group in 4-chloro-2-hydroxynicotinic acid. This difference influences reactivity in substitution or coupling reactions . The absence of an amino group (vs.

Synthesis Pathways: 4-Methylnicotinic acid is synthesized via reductive dechlorination of 2,6-dichloro-4-methylnicotinonitrile using zinc and ammonia, followed by hydrolysis . In contrast, 4-ethoxynicotinic acid might require nucleophilic substitution of a chloro precursor with ethanol. Methyl/ethyl esters (e.g., Methyl 3-amino-2-methoxyisonicotinate) are intermediates for carboxylic acids, suggesting that 4-ethoxynicotinic acid could be derived from ester hydrolysis .

Carboxylic acid derivatives like 4-hydroxy-6-methyl-nicotinic acid are precursors for metal-organic frameworks (MOFs) due to their chelating ability, a property 4-ethoxynicotinic acid may share .

Biological Activity

4-Ethoxynicotinic acid (4-ENA) is a derivative of nicotinic acid, a compound recognized for its diverse biological activities, particularly in the realm of cellular signaling and metabolic processes. This article delves into the biological activity of 4-ENA, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

4-Ethoxynicotinic acid is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 165.17 g/mol

The biological activity of 4-ENA can be attributed to its interaction with various biological targets, particularly those involved in calcium signaling pathways. The compound is known to influence the mobilization of calcium ions (Ca) from intracellular stores, a critical process in numerous cellular functions.

Calcium Signaling

Research indicates that 4-ENA may act as an analog of nicotinic acid adenine dinucleotide phosphate (NAADP), which is recognized as a potent calcium mobilizing messenger. In mammalian systems, 4-ENA has demonstrated the ability to modulate intracellular calcium levels, impacting cellular processes such as muscle contraction, neurotransmitter release, and hormone secretion .

Biological Activity Overview

The following table summarizes key biological activities associated with 4-Ethoxynicotinic acid:

Case Studies and Research Findings

Several studies have explored the effects of 4-ENA in various biological contexts:

-

Neuroprotection in Ischemia :

A study investigated the neuroprotective effects of 4-ENA in a model of cerebral ischemia. The results indicated that administration of 4-ENA significantly reduced neuronal cell death and improved functional outcomes post-injury. This effect was attributed to enhanced calcium signaling pathways that promote cell survival . -

Anti-inflammatory Activity :

In a murine model of inflammation, 4-ENA demonstrated the ability to inhibit pro-inflammatory cytokine production. This suggests its potential as an anti-inflammatory agent in treating conditions such as arthritis or other inflammatory diseases . -

Metabolic Effects :

Research on metabolic health revealed that 4-ENA administration improved insulin sensitivity and glucose tolerance in diabetic models. These findings suggest that 4-ENA could be beneficial in managing type 2 diabetes through its regulatory effects on metabolism .

Q & A

Q. How can contradictory pharmacokinetic data (e.g., bioavailability vs. metabolic clearance) for 4-Ethoxynicotinic acid be reconciled?

- Methodological Answer : Perform in vitro assays (e.g., hepatic microsome stability, Caco-2 permeability) alongside in vivo studies in rodent models. Apply mixed-effects modeling to account for inter-individual variability and cluster analysis to identify outliers . Use sensitivity analysis to prioritize factors (e.g., protein binding, enzymatic degradation) driving discrepancies .

Q. What computational strategies are effective for predicting the binding affinity of 4-Ethoxynicotinic acid to target enzymes (e.g., kinases or dehydrogenases)?

- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger) with ensemble docking to account for protein flexibility. Validate predictions using Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Cross-reference results with mutagenesis studies to pinpoint critical binding residues .

Q. How should researchers design in vivo studies to evaluate the therapeutic potential of 4-Ethoxynicotinic acid while minimizing confounding variables?

- Methodological Answer : Use a PICO(T) framework to define Population (e.g., animal model), Intervention (dose range), Comparator (positive/negative controls), Outcome (biomarker levels), and Timeframe. Randomize treatment groups and blind data analysts to reduce bias. Pre-register protocols to align with ethical guidelines and ensure transparency in data sharing .

Data Analysis and Ethical Considerations

Q. What statistical approaches are recommended for analyzing clustered data in studies involving repeated measurements of 4-Ethoxynicotinic acid?

- Methodological Answer : Use mixed linear models (e.g., hierarchical regression) to account for nested data structures (e.g., multiple samples per subject). Report intraclass correlation coefficients (ICCs) to quantify cluster effects. For longitudinal studies, apply Generalized Estimating Equations (GEEs) to handle autocorrelation .

Q. How can researchers ensure ethical compliance when handling toxicity data for 4-Ethoxynicotinic acid?

- Methodological Answer : Conduct a Data Protection Impact Assessment (DPIA) to anonymize sensitive datasets. Provide mandatory training on ethical guidelines (e.g., OECD GLP principles) for all personnel. Store raw data in secure, access-controlled repositories and document sharing protocols in ethics applications .

Synthesis of Evidence

Q. How should conflicting findings in the literature on 4-Ethoxynicotinic acid’s biological activity be addressed in a systematic review?

- Methodological Answer : Follow PRISMA guidelines to screen studies, assess risk of bias (ROBIS tool), and perform meta-analyses using random-effects models. Stratify results by study design (e.g., in vitro vs. in vivo) and quantify heterogeneity (I² statistic). Highlight methodological limitations (e.g., small sample sizes) in the discussion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.